molecular formula C20H21N3O3 B6529214 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide CAS No. 946239-34-5

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B6529214
CAS No.: 946239-34-5
M. Wt: 351.4 g/mol
InChI Key: MNMHFIPOJPFCPY-UHFFFAOYSA-N
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Description

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other oxadiazole derivatives. Its combination of an oxadiazole ring with phenoxy and acetamide groups makes it a versatile compound for various applications in medicinal chemistry and biological research .

Properties

IUPAC Name

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-19-22-23-20(26-19)16-5-4-6-17(11-16)25-13-18(24)21-12-15-9-7-14(2)8-10-15/h4-11H,3,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMHFIPOJPFCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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